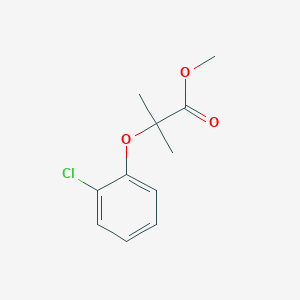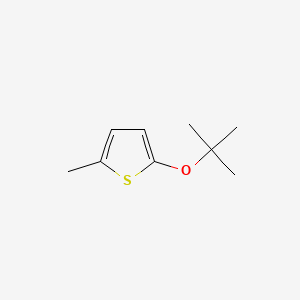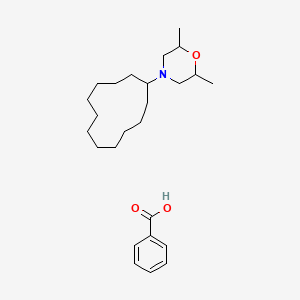
Dodemorph benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dodemorph benzoate is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the reaction of cyclododecylamine with formaldehyde and morpholine, followed by esterification with benzoic acid . Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Dodemorph benzoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dodemorph benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying morpholine derivatives and their reactivity.
Biology: It serves as a tool for investigating the effects of fungicides on plant pathogens.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is widely used in agriculture for controlling fungal diseases in ornamental plants.
Mechanism of Action
The mechanism of action of dodemorph benzoate involves inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells . The molecular targets include enzymes involved in the sterol biosynthesis pathway, such as sterol 14α-demethylase .
Comparison with Similar Compounds
Dodemorph benzoate is unique among morpholine fungicides due to its specific structure and mode of action. Similar compounds include:
Tridemorph: Another morpholine fungicide with a similar mode of action but different chemical structure.
Fenpropimorph: A morpholine fungicide used for controlling a broader range of fungal diseases.
Pyrifenox: A fungicide with a different chemical class but similar application in controlling powdery mildew.
This compound stands out due to its high efficacy against powdery mildew and its specific inhibitory action on sterol biosynthesis .
Properties
CAS No. |
59145-63-0 |
|---|---|
Molecular Formula |
C25H41NO3 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
benzoic acid;4-cyclododecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H35NO.C7H6O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;8-7(9)6-4-2-1-3-5-6/h16-18H,3-15H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
YVGQISQVTCHQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


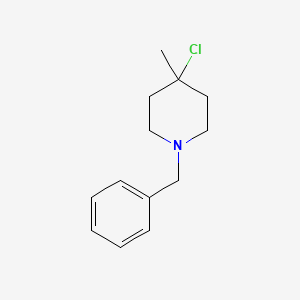
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
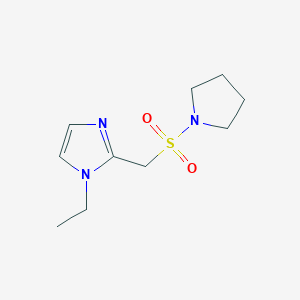
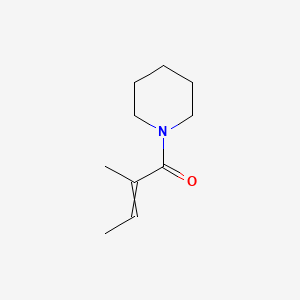
![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
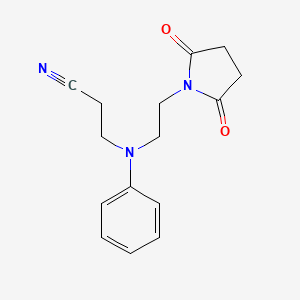
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
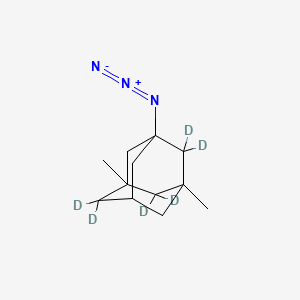
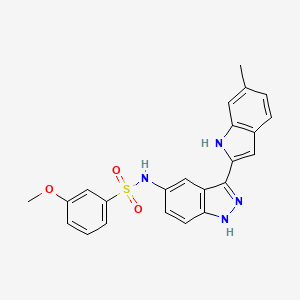
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
